molecular formula C9H9BrN2O B14840925 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one CAS No. 1209459-09-5

1-(6-Bromopyridin-3-YL)pyrrolidin-2-one

Cat. No.: B14840925
CAS No.: 1209459-09-5
M. Wt: 241.08 g/mol
InChI Key: AGYGSBNKNKJDSD-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at the 3-position with a 6-bromopyridinyl group.

Properties

CAS No.

1209459-09-5

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9BrN2O/c10-8-4-3-7(6-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2

InChI Key

AGYGSBNKNKJDSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one typically involves the reaction of 6-bromopyridine-3-carbaldehyde with pyrrolidin-2-one under specific conditions. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(6-Bromopyridin-3-YL)pyrrolidin-2-one has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

The following analysis compares 1-(6-bromopyridin-3-yl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, focusing on substituent effects, synthesis, and biological/physical properties.

Structural Analogs and Substituent Effects
Compound Name Substituent(s) Key Structural Differences
This compound 6-Bromopyridinyl at C3 Bromine on pyridine; no additional rings
1-(4-Chlorophenyl)pyrrolidin-2-one 4-Chlorophenyl at C3 Chlorine on phenyl ring (non-heterocyclic)
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one 3-Chloropyrazinyl at C3 Chlorine on pyrazine ring
5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one Bromo-pyridinone + chloropyridinyl Additional pyridinone ring; dual halogens

Key Observations :

  • Halogen Effects : Bromine’s larger atomic size and polarizability (vs. chlorine) may enhance lipophilicity and influence π-π stacking in the pyridinyl derivative compared to chlorinated analogs .
  • Ring Systems : Pyridine and pyrazine substituents introduce distinct electronic environments. The pyridine’s nitrogen at the para position (relative to bromine) may increase electron withdrawal compared to pyrazine’s meta nitrogen .

Key Observations :

  • Halogen Reactivity : Brominated pyridines (e.g., in ) often require prolonged reaction times due to lower leaving-group ability compared to chlorine, though this is substrate-dependent.
  • Catalytic Systems : Sulfuric acid () and trimethylaluminum () are employed for esterification and methylation, respectively, suggesting that the target compound may benefit from similar catalysts for functionalization .

Key Observations :

  • Antioxidant Potential: Hydroxyphenyl substituents () enhance radical scavenging, whereas bromopyridinyl groups may prioritize electronic effects over direct antioxidant activity.
Physico-Chemical Properties
Compound Molecular Weight Solubility (Predicted) Stability
This compound ~255.1 g/mol Moderate in DMSO Stable to air/moisture
1-(4-Chlorophenyl)pyrrolidin-2-one ~197.6 g/mol High in chloroform Stable under inert gas
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one ~198.6 g/mol Low in water Sensitive to light

Key Observations :

  • Molecular Weight : The bromopyridinyl derivative’s higher molecular weight may reduce aqueous solubility compared to chlorinated analogs .
  • Stability : Bromine’s lower electronegativity (vs. chlorine) could reduce susceptibility to hydrolytic cleavage in the target compound .

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